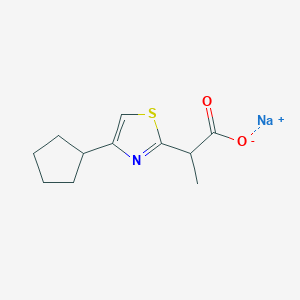

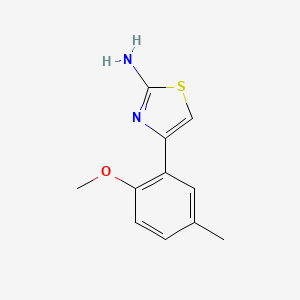

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Methoxy-5-methylphenyl isothiocyanate” is a laboratory chemical . It’s important to note that the structure of this compound is similar but not identical to “4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine”.

Synthesis Analysis

There are several methods for synthesizing isothiocyanates, which are a class of compounds that includes “2-Methoxy-5-methylphenyl isothiocyanate”. One method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines . Another method involves catalytic protodeboronation of alkyl boronic esters .

Molecular Structure Analysis

The molecular formula for “2-Methoxy-5-methylphenol” is C8H10O2 . This compound is structurally similar to “4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine”, but it lacks the thiazol-2-amine group.

Chemical Reactions Analysis

Isothiocyanates, including “2-Methoxy-5-methylphenyl isothiocyanate”, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Protodeboronation of alkyl boronic esters is another method that has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-5-methylphenyl isothiocyanate” include a density of 1.0±0.1 g/cm3, a boiling point of 252.7±28.0 °C at 760 mmHg, and a flash point of 114.8±18.4 °C .

Applications De Recherche Scientifique

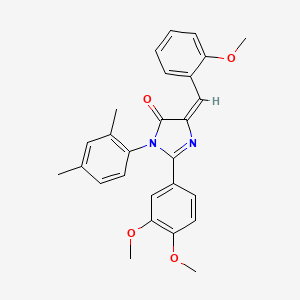

Anticancer Applications

- A series of thiazole derivatives, similar in structure to the compound , demonstrated good to moderate anticancer activity against several human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (Du-145) cancers. These findings suggest the potential utility of thiazole compounds in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).

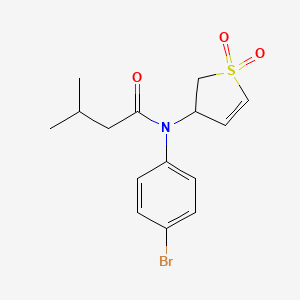

Antimicrobial and Antifungal Properties

- Novel amino acid derivatives synthesized from a structurally similar compound exhibited antimicrobial activities against different strains of Gram-negative and Gram-positive bacteria (El-Sakka, Soliman, & Abdullah, 2014).

- Another study demonstrated the antifungal effectiveness of certain thiazole derivatives against significant types of fungi, showcasing the potential of these compounds in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

Biological Activity Enhancement

- Research into the functional modification of hydrogels with various amine compounds, including thiazole derivatives, indicated enhanced swelling properties and suggested potential applications in medical fields due to improved thermal stability and significant biological activities (Aly & El-Mohdy, 2015).

Central Nervous System Penetrability

- A specific thiazole derivative was identified as a potent serotonin-3 receptor antagonist, indicating its ability to effectively penetrate the blood-brain barrier and suggesting its utility in central nervous system studies (Rosen et al., 1990).

Antibacterial Activity

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound with a similar structure, showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, highlighting the antibacterial potential of thiazole compounds (Uwabagira, Sarojini, & Poojary, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-3-4-10(14-2)8(5-7)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMKXDHPVOTHOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2811690.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2811692.png)

![3-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811693.png)

![3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2811697.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2811698.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile](/img/structure/B2811701.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2811704.png)